molecular formula C27H45NO7 B1250309 Treprostinil diolamine CAS No. 830354-48-8

Treprostinil diolamine

Cat. No.: B1250309
CAS No.: 830354-48-8
M. Wt: 495.6 g/mol
InChI Key: RHWRWEUCEXUUAV-ZSESPEEFSA-N
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Description

See also: Treprostinil (has active moiety).

Biochemical Analysis

Biochemical Properties

Treprostinil diolamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including prostacyclin receptors (IP receptors) on the surface of vascular smooth muscle cells and platelets. By binding to these receptors, this compound activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP results in the relaxation of vascular smooth muscle cells and inhibition of platelet aggregation .

Cellular Effects

This compound exerts multiple effects on different cell types and cellular processes. In endothelial cells, it promotes vasodilation by enhancing the production of nitric oxide and reducing the levels of endothelin-1, a potent vasoconstrictor. In smooth muscle cells, this compound inhibits proliferation and induces relaxation, which helps in reducing pulmonary vascular resistance. Additionally, it influences cell signaling pathways, such as the cAMP pathway, and modulates gene expression related to vasodilation and anti-proliferative effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to IP receptors on target cells. This binding activates adenylate cyclase, which converts adenosine triphosphate (ATP) to cAMP. The increase in cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates various target proteins, resulting in vasodilation and inhibition of platelet aggregation. This compound also affects gene expression by modulating transcription factors involved in the regulation of vascular tone and cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can decrease due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained vasodilation and reduced pulmonary artery pressure. Prolonged use may also result in desensitization of IP receptors, necessitating adjustments in dosage to maintain therapeutic effects .

Properties

IUPAC Name

2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid;2-(2-hydroxyethylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O5.C4H11NO2/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25;6-3-1-5-2-4-7/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27);5-7H,1-4H2/t16-,17-,18+,19-,21+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWRWEUCEXUUAV-ZSESPEEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O.C(CO)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O.C(CO)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50232132
Record name Treprostinil diolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50232132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

830354-48-8
Record name Treprostinil diolamine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0830354488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Treprostinil diolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50232132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TREPROSTINIL DIOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1FKG90039
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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